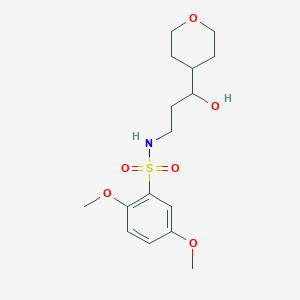

N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2,5-dimethoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives has been a subject of interest due to their potential biological activities. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involved structure-activity relationship (SAR) studies to identify high-affinity inhibitors of kynurenine 3-hydroxylase . Similarly, a series of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, showcasing the versatility of benzenesulfonamide scaffolds in generating compounds with potential anti-tumor activities . These studies highlight the importance of the benzenesulfonamide group in medicinal chemistry and its role in the synthesis of compounds with significant biological activities.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives plays a crucial role in their biological activity. For example, the molecular modeling and docking studies of benzenesulfonamide complexes with various metals revealed that the ligand behaves as a tri-dentate ligand, coordinating through carbonyl oxygen, azomethine nitrogen, and phenolic oxygen atoms . The geometry of these metal complexes was optimized using molecular modeling, which is essential for understanding the interaction between the ligand and the metal ions. This structural information is vital for the design of new compounds with desired biological properties.

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives is influenced by their molecular structure. The presence of substituents on the benzenesulfonamide ring can significantly affect the compound's reactivity and interaction with biological targets. For instance, the introduction of fluorine atoms in 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides resulted in compounds with higher binding potency towards carbonic anhydrase isozymes compared to non-fluorinated compounds . This suggests that the chemical modifications on the benzenesulfonamide scaffold can be strategically used to enhance the biological activity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as water solubility, are critical for their pharmacological profile. The poor water solubility of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide necessitated its delivery in a formulation, indicating the need for further chemical modifications to improve its pharmacological properties . The structure-activity relationship studies of its analogs revealed that certain structural motifs are crucial for the compound's activity, providing insights into how to modify the chemical structure to enhance solubility and other pharmacokinetic parameters.

Applications De Recherche Scientifique

Synthesis Techniques

Research has focused on the synthesis of complex organic compounds, including those with tetrahydro-2H-pyran-4-yl and dimethoxybenzenesulfonamide groups. For example, studies have developed efficient strategies for the synthesis of tetrahydro-2H-pyrano[3,4-c]quinolines through a tandem hydroarylation/Prins cyclization process, which is notable for its high selectivity and good yields (Reddy et al., 2016). Similarly, the InCl3-catalyzed Prins bicyclization has been used for synthesizing spirotetrahydropyran derivatives, demonstrating the versatility of these synthetic methods in creating complex molecular architectures (Reddy, Jalal, & Singarapu, 2014).

Potential Applications in Medicinal Chemistry

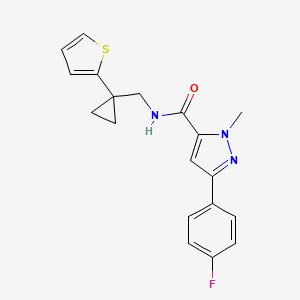

Research into sulfonamide compounds, which share a functional group with the compound of interest, has shown significant potential in medicinal chemistry. These studies have revealed the synthesis of new benzenesulfonamide derivatives with varied bioactivities, including anticancer, anti-inflammatory, and analgesic properties. For instance, the synthesis and bioactivity studies on new benzenesulfonamides have identified compounds with interesting cytotoxic activities and strong inhibition of carbonic anhydrase isoforms, suggesting potential therapeutic applications in cancer treatment (Gul et al., 2016). Another study demonstrated the regioselectively controlled synthesis of pyrazolylbenzenesulfonamides, which showed anti-hyperalgesic and anti-edematogenic effects in a pathological pain model in mice, comparable to Celecoxib, highlighting their potential as novel therapeutic agents (Lobo et al., 2015).

Propriétés

IUPAC Name |

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO6S/c1-21-13-3-4-15(22-2)16(11-13)24(19,20)17-8-5-14(18)12-6-9-23-10-7-12/h3-4,11-12,14,17-18H,5-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYUOIXKJQLIAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC(C2CCOCC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]Triazolo[4,3-a]pyridin-7-amine](/img/structure/B2502748.png)

![2-[(2-Fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2502756.png)

![3-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2502758.png)

![2-[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2502761.png)

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2502764.png)

![Ethyl 5-(2-chlorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2502768.png)

![5-chloro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide](/img/structure/B2502769.png)